molecular formula C27H25N3O5S3 B2490415 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865175-61-7

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2490415
CAS No.: 865175-61-7
M. Wt: 567.69
InChI Key: XQBVSBMESSEPDZ-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H25N3O5S3 and its molecular weight is 567.69. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • A study by Patel et al. (2009) involved synthesizing similar benzothiazole derivatives and testing them for antimicrobial and antiinflammatory activities, demonstrating their potential in treating bacterial infections and reducing inflammation (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Cytotoxicity and Psychotropic Activity

  • Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were found to possess sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This study highlights the compound's potential in psychotropic, anti-inflammatory, and anticancer applications (Zablotskaya et al., 2013).

Cardiac Electrophysiological Activity

  • Morgan et al. (1990) discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents for treating cardiac arrhythmias (Morgan et al., 1990).

Anticancer Applications

  • Yılmaz et al. (2015) synthesized indapamide derivatives from similar benzothiazoles, revealing their proapoptotic activity on melanoma cell lines and inhibition of carbonic anhydrase isoforms. This suggests their use in anticancer therapies (Yılmaz et al., 2015).

Synthesis of Chiral Compounds

  • Sun et al. (2019) developed a method for synthesizing chiral 3,4-dihydroisoquinolones using a palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade, relevant in the synthesis of chiral pharmaceuticals (Sun et al., 2019).

Antimalarial and COVID-19 Drug Potential

  • Fahim and Ismael (2021) investigated sulfonamide derivatives for antimalarial activity, suggesting the potential of similar benzothiazoles in treating malaria and as COVID-19 drugs (Fahim & Ismael, 2021).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S3/c1-3-16-29-24-15-14-22(37(2,32)33)18-25(24)36-27(29)28-26(31)20-10-12-21(13-11-20)38(34,35)30-17-6-8-19-7-4-5-9-23(19)30/h3-5,7,9-15,18H,1,6,8,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBVSBMESSEPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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